![molecular formula C6H4O4 B186514 2-oxo-2H-pyran-3-carboxylic acid CAS No. 3040-20-8](/img/structure/B186514.png)
2-oxo-2H-pyran-3-carboxylic acid
Overview
Description
“2-oxo-2H-pyran-3-carboxylic acid” is a cyclic α,β-unsaturated ketone . It is also known as “Methyl 2-pyrone-3-carboxylate” with the empirical formula C7H6O4 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The “2-oxo” indicates a carbonyl group (C=O) at the 2-position of the ring, and the “3-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 3-position .Scientific Research Applications
Synthetic Chemistry
2-oxo-2H-pyran-3-carboxylic acid and its derivatives have been explored extensively in synthetic chemistry. For instance, the structural properties of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid were investigated through single crystal X-ray diffraction analysis, revealing its existence in the form of an endo isomer and providing insights into the molecule's configuration (Kovalskyi et al., 2011). Furthermore, a comprehensive study was conducted to evaluate historical and novel synthesis pathways to derivatives of this compound, detailing the characterization of the compounds using spectroscopic methods and single-crystal X-ray diffraction (Wiedemann & Grohmann, 2009).
Biotechnological Production
Oxo-carboxylic acids, a category that includes this compound, are significant in organic synthesis. A biotechnological approach has been developed for the production of these acids, which are regarded as valuable building blocks in synthesis. This method emphasizes "green" conditions and aims to use renewable raw materials efficiently, while also developing new product isolation procedures for direct product recovery or capture. The process also takes advantage of robust microorganisms, potentially genetically modified, to produce a spectrum of products, showcasing the acids' utility in synthesizing various complex organic compounds (Aurich et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 2-oxo-2H-pyran-3-carboxylic acid are caspases-3, -8, and -9 in HL-60 cells . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis), and inflammation .
Mode of Action
This compound is a cyclic α,β-unsaturated ketone . It interacts with its targets (caspases-3, -8, and -9) by activating them, albeit weakly . The activation of these caspases can lead to programmed cell death or apoptosis .
Result of Action
The activation of caspases-3, -8, and -9 by this compound can lead to apoptosis . This results in the orderly and efficient removal of damaged cells, thereby maintaining the health and integrity of tissues and organs in the body .
properties
IUPAC Name |
2-oxopyran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDUSDULLYAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356041 | |
Record name | 2-oxo-2H-pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3040-20-8 | |
Record name | 2-oxo-2H-pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the newly discovered compound 4-hydroxy-5-methoxy-2-oxo-2H-pyran-3-carboxylic acid?
A1: The research article primarily focuses on identifying and characterizing the phenolic compounds present in Thymus munbyanus subsp. ciliatus and evaluating their antioxidant potential []. While the study successfully isolated and characterized 4-hydroxy-5-methoxy-2-oxo-2H-pyran-3-carboxylic acid using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), it doesn't delve into the compound's specific mechanisms of action, stability, or other properties beyond its antioxidant activity.
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